molecular formula C2H6N2O B1497039 Methylamine Cyanate CAS No. 63405-91-4

Methylamine Cyanate

Cat. No.: B1497039
CAS No.: 63405-91-4
M. Wt: 74.08 g/mol
InChI Key: UKTOIWYTTJCQQT-UHFFFAOYSA-N
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Description

“Methylamine Cyanate” is an important intermediate in the synthesis of organic compounds. It is widely used in the fields of pharmaceuticals, dyes, and pesticides . It is also used in the synthesis of high polymer materials such as polyurethane and polyurea .

Scientific Research Applications

Developmental Toxicity Studies

Methylamine and its derivatives have been studied for their potential developmental toxicity. Guest and Varma (1991) investigated the developmental toxicity of various methylamines in mice, revealing that trimethylamine significantly decreased fetal body weight without affecting placental or maternal body weight. The study suggests that methylamines, especially trimethylamine, could act as endogenous teratogens under certain conditions (Guest & Varma, 1991).

Impact on Endothelial Cells

Yu and Zuo (1993) explored the oxidative deamination of methylamine by semicarbazide-sensitive amine oxidases and its cytotoxic effects on endothelial cells. The study suggests that formaldehyde, a deaminated product of methylamine, may be responsible for these toxic effects, highlighting the potential involvement of abnormal methylamine metabolism in endothelial injury and cardiovascular disorders in diabetes (Yu & Zuo, 1993).

Astronomical Research

Alonso et al. (2016) conducted a study on the millimeter-wave spectra of methyl cyanate and related compounds, aiming to explore their presence in the interstellar medium. This research is significant for understanding the chemical composition of interstellar clouds and the potential for complex organic molecule formation in space (Alonso et al., 2016).

Effects on Feeding Behavior

Raimondi et al. (2007) studied the effects of methylamine on feeding behavior in rats. The research focused on identifying the mediators responsible for the anorexigenic properties of methylamine, contributing to the understanding of its impact on metabolic pathways (Raimondi et al., 2007).

Role in Amino Acid Transport

LeCam et al. (1979) investigated the relationship between insulin's effect on amino acid transport and its internalization in rat hepatocytes. They used methylamine to study the internalization of the hormone-receptor complex, providing insights into the cellular mechanisms of insulin action (LeCam et al., 1979).

Modification of Proteins

Swenson and Howard (1979) studied how methylamine reacts with alpha 2-macroglobulin, a plasma protease inhibitor, to form a covalent modification. This research contributes to the understanding of protein modification and interaction mechanisms in the body (Swenson & Howard, 1979).

Future Directions

“Methylamine Cyanate” could potentially be a precursor to glycine, a key molecule in the origin of life . Also, reductive aminations were examined using six different ketones and methylamine as an amine donor with 13 IREDs. Amine products were formed with low to very high conversions and good to excellent stereoselectivities, depending on the ketone amine pair used for the reaction and applied IRED .

Biochemical Analysis

Biochemical Properties

Methylamine Cyanate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One of the key interactions is with cyanase, an enzyme that catalyzes the conversion of cyanate to carbon dioxide and ammonia . This reaction is crucial for detoxifying cyanate in biological systems. Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, forming stable complexes that are essential for various metabolic processes .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cyanase, leading to changes in the levels of carbon dioxide and ammonia within cells . This, in turn, impacts cellular respiration and energy production. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of proteins involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active site of cyanase, facilitating the conversion of cyanate to carbon dioxide and ammonia . This binding interaction is essential for the detoxification of cyanate in cells. Additionally, this compound can inhibit or activate other enzymes, depending on the cellular context. For example, it can inhibit the activity of certain proteases, preventing the degradation of specific proteins and thereby modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments . Over time, the degradation products of this compound can accumulate, potentially affecting cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance certain metabolic processes . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of cyanate and its metabolites, which can disrupt normal cellular function. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cyanase, which converts it to carbon dioxide and ammonia . This reaction is part of the broader nitrogen metabolism pathway, which is essential for maintaining nitrogen balance in cells. Additionally, this compound can participate in the synthesis of urea and other nitrogen-containing compounds, further highlighting its role in nitrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and solubility in water . Additionally, specific transporters and binding proteins may facilitate its movement within cells, ensuring that it reaches its target sites . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is often found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be transported to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Properties

IUPAC Name

cyanic acid;methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNO.CH5N/c2-1-3;1-2/h3H;2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTOIWYTTJCQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.C(#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63405-91-4
Record name Cyanic acid, compd. with methanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63405-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylamine Cyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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